

A Spectroscopic Comparison of Methylenecyclohexane and its Isomers

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Compound of Interest		
Compound Name:	Methylenecyclohexane	
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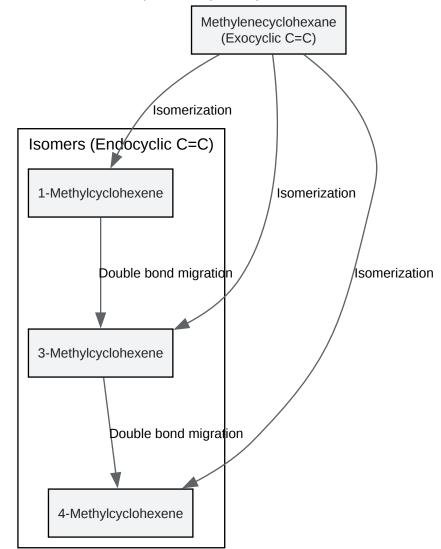
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **methylenecyclohexane** and its isomers: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.

This guide provides a detailed comparison of the spectroscopic properties of **methylenecyclohexane** and its common isomers, offering valuable data for their identification and differentiation. The structural variations among these C7H12 isomers, specifically the position of the double bond, lead to distinct signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for each analytical technique, and presents a visual representation of the isomeric relationships.

Isomeric Structures and Relationships

The isomers discussed in this guide all share the same molecular formula but differ in the placement of the double bond within the cyclohexyl ring system. **Methylenecyclohexane** possesses an exocyclic double bond, while the methylcyclohexene isomers feature an endocyclic double bond at different positions.





Structural Relationship of Methylenecyclohexane and its Isomers

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Caption: Isomeric relationship between **methylenecyclohexane** and methylcyclohexene isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **methylenecyclohexane** and its isomers.

Infrared (IR) Spectroscopy Data



Compound	C=C Stretch (cm ⁻¹)	=C-H Stretch (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
Methylenecyclohexan e	~1650	~3070	~885 (out-of-plane =C-H bend)
1-Methylcyclohexene	~1672	~3017	No prominent out-of- plane =C-H bend for a tri-substituted alkene
3-Methylcyclohexene	~1650	~3020	~720-680 (cis- disubstituted C=C out- of-plane bend)
4-Methylcyclohexene	~1650[1]	~3025[2]	~720-680 (cis- disubstituted C=C out- of-plane bend)

1H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound	Vinylic Protons (δ)	Allylic Protons (δ)	Methyl Protons (δ)
Methylenecyclohexan e	~4.6 (s, 2H)	~2.1 (m, 4H)	-
1-Methylcyclohexene	~5.4 (t, 1H)[3]	~1.9-2.0 (m, 4H)	~1.6 (s, 3H)[3]
3-Methylcyclohexene	~5.6-5.8 (m, 2H)	~2.0-2.2 (m, 3H)	~1.0 (d, 3H)
4-Methylcyclohexene	~5.6-5.7 (m, 2H)	~1.8-2.1 (m, 3H)	~1.0 (d, 3H)

¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)



Compound	Vinylic Carbons (δ)	Allylic Carbons (δ)	Methyl Carbon (δ)
Methylenecyclohexan e	~150 (quat. C), ~106 (=CH ₂)[4][5]	~36	-
1-Methylcyclohexene	~134 (quat. C), ~121 (=CH)[4][6]	~30, ~25	~23[6]
3-Methylcyclohexene	~127, ~132	~32, ~30	~22
4-Methylcyclohexene	~127, ~131	~31, ~29	~22

Mass Spectrometry Data (Key Fragments, m/z)

Compound	Molecular Ion (M+)	Base Peak (m/z)	Key Fragment Ions (m/z)
Methylenecyclohexan e	96	81	67, 79, 96
1-Methylcyclohexene	96	81	67, 79, 96
3-Methylcyclohexene	96	81	67, 79, 96[7][8]
4-Methylcyclohexene	96	81	54 (Retro-Diels-Alder), 67, 96[9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of these liquid isomers is as follows:

 Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly onto the ATR crystal.



- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean NaCl/KBr plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is typical for acquiring ¹H and ¹³C NMR spectra of these compounds:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[10] [11] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.
- Data Acquisition for ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
- Data Processing: The acquired Free Induction Decay (FID) is processed by applying a
 Fourier transform, phase correction, and baseline correction to obtain the final NMR
 spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for analyzing these volatile hydrocarbon isomers is as follows:

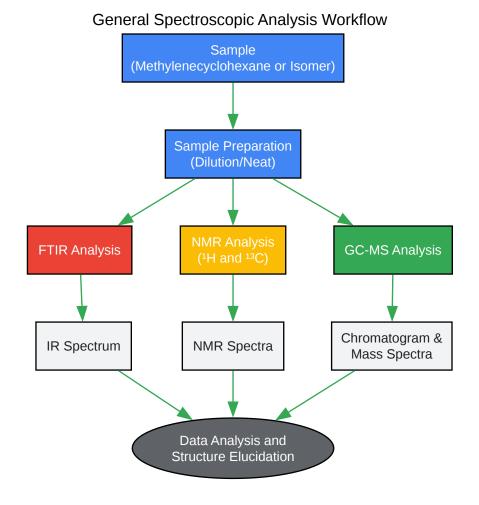


- Sample Preparation: The liquid sample is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[12]
- Gas Chromatography:
 - Injector: A split/splitless injector is used, typically in split mode to avoid column overloading. The injector temperature is set to a value that ensures rapid vaporization of the sample (e.g., 250 °C).
 - Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5 or HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness is commonly employed.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A temperature program is used to separate the isomers. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.
- Mass Spectrometry:
 - Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of, for example, m/z 35-300.
 - Data Analysis: The total ion chromatogram (TIC) shows the separation of the isomers. The mass spectrum for each chromatographic peak is then analyzed to identify the compound based on its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of these isomers can be visualized as follows:





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Caption: A generalized workflow for the spectroscopic analysis of the isomers.

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